molecular formula C10H6BrCl2NO B13100716 6-Bromo-2,4-dichloro-7-methoxyquinoline

6-Bromo-2,4-dichloro-7-methoxyquinoline

Cat. No.: B13100716
M. Wt: 306.97 g/mol
InChI Key: CPOGXPPYDWHOOO-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-7-methoxyquinoline is a quinoline derivative with the molecular formula C10H6BrCl2NO and a molecular weight of 306.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring, making it a unique and versatile chemical entity.

Preparation Methods

The synthesis of 6-Bromo-2,4-dichloro-7-methoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a quinoline precursor, followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

6-Bromo-2,4-dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2,4-dichloro-7-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-2,4-dichloro-7-methoxyquinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H6BrCl2NO

Molecular Weight

306.97 g/mol

IUPAC Name

6-bromo-2,4-dichloro-7-methoxyquinoline

InChI

InChI=1S/C10H6BrCl2NO/c1-15-9-4-8-5(2-6(9)11)7(12)3-10(13)14-8/h2-4H,1H3

InChI Key

CPOGXPPYDWHOOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)Br

Origin of Product

United States

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